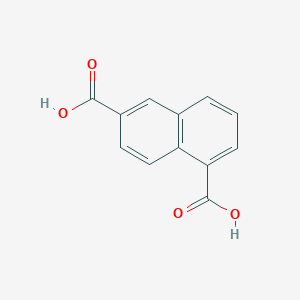![molecular formula C12H14N2O2 B15068082 Spiro[piperidine-3,2'-pyrano[3,2-b]pyridin]-4'(3'H)-one CAS No. 1359704-93-0](/img/structure/B15068082.png)
Spiro[piperidine-3,2'-pyrano[3,2-b]pyridin]-4'(3'H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Spiro[piperidine-3,2’-pyrano[3,2-b]pyridin]-4’(3’H)-one is a spirocyclic compound characterized by its unique structure, where a piperidine ring is fused with a pyrano[3,2-b]pyridine ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and structural complexity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of spiro[piperidine-3,2’-pyrano[3,2-b]pyridin]-4’(3’H)-one typically involves multicomponent reactions. One common method is the cyclocondensation reaction, where starting materials such as piperidine derivatives, pyran derivatives, and suitable aldehydes or ketones are reacted under specific conditions. The reaction often requires a catalyst, such as a Lewis acid, and is conducted in an organic solvent like ethanol or acetonitrile at elevated temperatures.
Industrial Production Methods
Industrial production of spirocyclic compounds like spiro[piperidine-3,2’-pyrano[3,2-b]pyridin]-4’(3’H)-one may involve continuous flow synthesis techniques. These methods enhance reaction efficiency and scalability, allowing for the production of large quantities of the compound under controlled conditions. Green chemistry approaches, such as using water as a solvent or employing microwave-assisted synthesis, are also being explored to make the process more environmentally friendly .
Analyse Chemischer Reaktionen
Types of Reactions
Spiro[piperidine-3,2’-pyrano[3,2-b]pyridin]-4’(3’H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert ketone or aldehyde functionalities to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where halogenated derivatives can be replaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated derivatives in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions include alcohols, ketones, carboxylic acids, and substituted piperidine derivatives .
Wissenschaftliche Forschungsanwendungen
Spiro[piperidine-3,2’-pyrano[3,2-b]pyridin]-4’(3’H)-one has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex spirocyclic compounds.
Biology: The compound is studied for its potential as a bioactive molecule with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent in drug development.
Industry: It is used in the development of novel materials and as a precursor in the synthesis of pharmaceuticals
Wirkmechanismus
The mechanism of action of spiro[piperidine-3,2’-pyrano[3,2-b]pyridin]-4’(3’H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. For example, it could inhibit the activity of certain kinases or interact with DNA, affecting cellular processes such as proliferation and apoptosis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Spiro[indoline-3,4’-pyrano[2,3-c]pyrazole]: Known for its fluorescence properties and use as a sensor for metal ions.
Spiro[azetidin-2-one]: Exhibits significant biological activity and is used in the synthesis of β-lactam antibiotics.
Spiro[pyrrolidine-3,2’-pyrano[3,2-b]pyridine]: Similar structure but with a pyrrolidine ring instead of piperidine, showing different biological activities
Uniqueness
Spiro[piperidine-3,2’-pyrano[3,2-b]pyridin]-4’(3’H)-one is unique due to its specific spirocyclic structure, which imparts rigidity and distinct biological properties.
Eigenschaften
CAS-Nummer |
1359704-93-0 |
|---|---|
Molekularformel |
C12H14N2O2 |
Molekulargewicht |
218.25 g/mol |
IUPAC-Name |
spiro[3H-pyrano[3,2-b]pyridine-2,3'-piperidine]-4-one |
InChI |
InChI=1S/C12H14N2O2/c15-9-7-12(4-2-5-13-8-12)16-10-3-1-6-14-11(9)10/h1,3,6,13H,2,4-5,7-8H2 |
InChI-Schlüssel |
UADONRYOYAGXJO-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2(CC(=O)C3=C(O2)C=CC=N3)CNC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(1-Isobutyl-1H-imidazo[4,5-c]pyridin-2-yl)ethanamine](/img/structure/B15068008.png)
![2'-Hydroxy-5'-methoxy-[1,1'-biphenyl]-4-carbonitrile](/img/structure/B15068010.png)
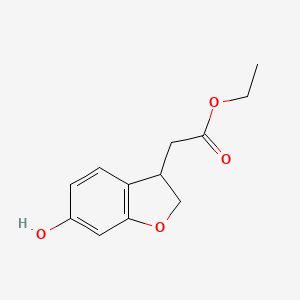
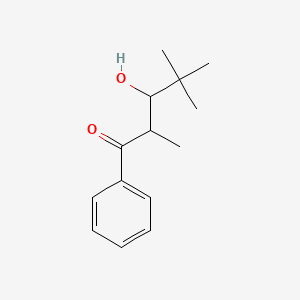
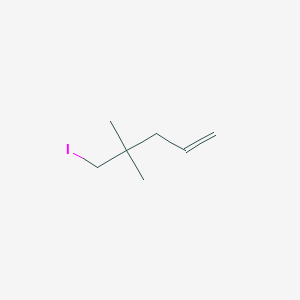

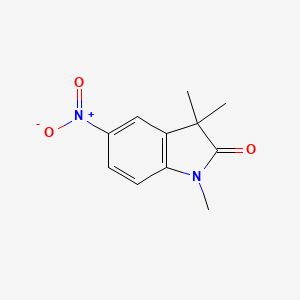

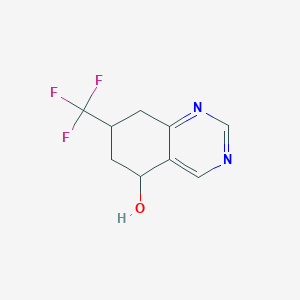


![1-(Thiazol-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B15068088.png)
